molecular formula C21H24N8O B2436940 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2379995-43-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2436940
CAS No.: 2379995-43-2
M. Wt: 404.478
InChI Key: QJLUAXFGEYKBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a highly potent, selective, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Its mechanism of action involves targeting the kinase domain to block phosphorylation and subsequent activation of downstream pathways, including NF-κB and MAPK signaling, which are driven by Toll-like receptors (TLRs) and the IL-1 receptor family . This targeted inhibition makes it a valuable chemical probe for investigating the role of IRAK4 in a wide spectrum of inflammatory and oncogenic processes. In preclinical research, this compound has demonstrated significant efficacy in models of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing the production of pro-inflammatory cytokines. Furthermore, its application extends to oncology, particularly in the context of MYD88-mutant cancers like activated B-cell subtype diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive IRAK4 signaling is a key driver of tumor cell survival and proliferation . The compound's ability to induce apoptosis and inhibit tumor growth in these models underscores its utility in developing targeted cancer therapeutics. Its favorable pharmacokinetic profile and brain penetrance also open avenues for research into central nervous system malignancies and inflammatory conditions.

Properties

IUPAC Name

4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-15-11-16(2)29(26-15)19-12-20(24-14-23-19)30-13-17-4-8-27(9-5-17)21-18-3-6-25-28(18)10-7-22-21/h3,6-7,10-12,14,17H,4-5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLUAXFGEYKBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazole with α,β-Unsaturated Ketones

  • Reactants : 3-Aminopyrazole (18a–e ) and β-ketonitrile (44 ) in tetrahydrofuran (THF) under reflux.
  • Mechanism : Nucleophilic attack at the β-position followed by cyclodehydration.
  • Example :
    $$
    \text{3-Aminopyrazole} + \text{CH}2=\text{C(CN)CO}2\text{Et} \xrightarrow{\text{THF, reflux}} \text{Pyrazolo[1,5-a]pyrazine-4-carbonitrile} \quad \text{(Yield: 75–85\%)}
    $$

Functionalization at Position 4

  • Nitration/Reduction : Introduction of an amino group via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C).
  • Buchwald–Hartwig Amination : Coupling with piperidine derivatives using palladium catalysts (e.g., Pd(OAc)₂, Xantphos).

Preparation of the Piperidine-Methoxy Linker

The piperidin-4-ylmethoxy group is synthesized through:

Hydroxymethylation of Piperidine

  • Step 1 : Protection of piperidine’s nitrogen with Boc (tert-butyloxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
  • Step 2 : Lithiation at C4 using LDA (lithium diisopropylamide) followed by quenching with formaldehyde to yield 4-hydroxymethylpiperidine .

Methoxy Group Installation

  • Mitsunobu Reaction : Reaction of 4-hydroxymethylpiperidine with pyrimidine-6-ol using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF:
    $$
    \text{Pyrimidine-6-ol} + \text{4-Hydroxymethylpiperidine} \xrightarrow{\text{DIAD, PPh₃}} \text{6-(Piperidin-4-ylmethoxy)pyrimidine} \quad \text{(Yield: 60–70\%)}
    $$

Construction of the Pyrimidine Core

The pyrimidine ring is assembled via cyclocondensation or cross-coupling strategies:

Cyclocondensation with Pre-installed Substituents

  • Reactants : Urea, malonic acid derivatives, and pre-functionalized amines.
  • Example :
    $$
    \text{Urea} + \text{Diethyl 3-(3,5-dimethylpyrazol-1-yl)malonate} \xrightarrow{\text{POCl₃}} \text{4-(3,5-Dimethylpyrazol-1-yl)pyrimidine-2,6-diol} \quad \text{(Yield: 50\%)}
    $$
  • Chlorination : Treatment with POCl₃ to convert hydroxyl groups to chlorides for subsequent nucleophilic substitutions.

Suzuki–Miyaura Coupling at Position 4

  • Reactants : 4-Chloropyrimidine and 3,5-dimethylpyrazole-1-boronic acid with Pd(PPh₃)₄/K₂CO₃ in dioxane/water:
    $$
    \text{4-Chloropyrimidine} + \text{3,5-Dimethylpyrazole-1-boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(3,5-Dimethylpyrazol-1-yl)pyrimidine} \quad \text{(Yield: 65\%)}
    $$

Final Coupling and Functionalization

Piperidine–Pyrazolo[1,5-a]Pyrazine Conjugation

  • Buchwald–Hartwig Amination : Coupling of 4-(pyrazolo[1,5-a]pyrazin-4-yl)piperidine with the methoxy-pyrimidine intermediate using Pd₂(dba)₃ and DavePhos:
    $$
    \text{6-(Piperidin-4-ylmethoxy)pyrimidine} + \text{4-Bromopyrazolo[1,5-a]pyrazine} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} \quad \text{(Yield: 55\%)}
    $$

Optimization Challenges

  • Regioselectivity : Competing reactions at pyrimidine’s positions 2 and 4 mitigated by steric directing groups.
  • Solvent Effects : Use of DMF or NMP enhances solubility of intermediates.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation One-pot synthesis Requires harsh conditions (POCl₃) 50–60
Suzuki Coupling High regioselectivity Boronic acid availability 60–70
Buchwald–Hartwig Amination Late-stage functionalization Palladium catalyst cost 50–60

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of kinases with high specificity makes it a valuable tool in both research and therapeutic applications.

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of pyrazole and pyrimidine rings. Its molecular formula is C21H26N10C_{21}H_{26}N_{10} with a molecular weight of 418.5 g/mol. The IUPAC name reflects its structural complexity, indicating multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26N10C_{21}H_{26}N_{10}
Molecular Weight418.5 g/mol
IUPAC Name7-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
InChI KeyZSRXEUNLNAKMBL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include various pyrazole and pyrimidine derivatives, which undergo coupling reactions facilitated by reagents such as dimethylformamide (DMF) and palladium on carbon (Pd/C) catalysts. Recent advancements in microwave-assisted synthesis techniques have also been reported to enhance yields and reduce reaction times .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of similar pyrazole and pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231), with IC50 values often below 10 µM . The mechanism behind this activity may involve the inhibition of specific kinases or receptors involved in tumor growth.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Some related compounds have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum, with MIC values reported as low as 0.25 µg/mL . Further exploration into its mechanism of action could reveal insights into how it disrupts microbial growth.

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes. For example, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole or piperidine moieties can significantly enhance inhibitory potency.

The biological activity of this compound likely arises from its interaction with specific molecular targets:

  • Enzyme Interaction : Binding to enzymes or receptors may alter their activity, leading to therapeutic effects.
  • Signal Transduction Pathway Modulation : The compound could influence pathways involved in cell proliferation or apoptosis.
  • Chemical Reactivity : The presence of reactive functional groups may facilitate interactions with biomolecules, leading to desired biological outcomes.

Case Studies

Recent case studies have explored the efficacy of related compounds in clinical settings:

  • Anticancer Trials : A study involving a closely related pyrazole derivative showed promising results in phase II trials for patients with advanced solid tumors .
  • Antimicrobial Efficacy : Another study demonstrated the effectiveness of a similar compound against drug-resistant strains of bacteria, highlighting its potential in treating infections where conventional antibiotics fail .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization and functionalization. A typical approach includes:

  • Core formation : Condensation of pyrazole and pyrimidine precursors under acidic or basic conditions (e.g., using ethanol or DMF as solvents, reflux for 2–6 hours) .
  • Piperidine linkage : Coupling of the pyrazolo[1,5-a]pyrazine moiety to the piperidine ring via nucleophilic substitution or Buchwald-Hartwig amination .
  • Methoxy bridge : Alkylation of the pyrimidine core using a piperidinylmethanol intermediate . Optimization strategies include varying catalysts (e.g., Pd for cross-coupling), temperature control, and solvent polarity adjustments to improve yields (reported 60–70% in analogs) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., pyrazole proton signals at δ 2.1–2.5 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., expected [M+H]+ ~500–550 m/z range).
  • Elemental analysis : To verify purity (C, H, N content within ±0.3% of theoretical values) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in fused-ring systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole/pyrimidine) influence biological activity?

Structure-activity relationship (SAR) studies in analogs reveal:

  • Pyrazole substituents : 3,5-Dimethyl groups enhance metabolic stability compared to bulkier aryl groups .
  • Piperidine linker : Substitution with pyridinyl or methylpyridinyl groups improves target binding affinity (e.g., kinase inhibition) .
  • Pyrazolo[1,5-a]pyrazine : Fluorination at position 4 increases lipophilicity and membrane permeability . Contradictory data on bioactivity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or impurity profiles, necessitating orthogonal validation (e.g., HPLC purity >95%) .

Q. What computational strategies can predict binding modes and optimize synthesis?

  • Quantum chemical calculations : Used to model transition states in cyclization reactions (e.g., assessing energy barriers for pyrazole-pyrimidine fusion) .
  • Molecular docking : Predict interactions with biological targets (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina .
  • Reaction path search algorithms : ICReDD’s methods integrate experimental data with computational models to narrow optimal conditions (e.g., solvent selection, catalyst loading) .

Q. How can researchers resolve contradictions in reported biological activities?

  • Cross-validate assays : Compare results across cell lines (e.g., Gram-positive vs. Gram-negative bacteria in antimicrobial studies) .
  • Control for stereochemical effects : Use enantiomerically pure samples to rule out racemic mixture artifacts .
  • Meta-analysis : Aggregate data from structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines with varying piperazine substituents) to identify trends .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light to identify degradation products .
  • LC-MS stability profiling : Monitor half-life in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most heterocycles) .

Methodological Considerations

Q. How to design experiments for target identification?

  • Pull-down assays : Use biotinylated derivatives to capture interacting proteins from cell lysates .
  • Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target relevance by deleting putative genes in cell models .

Q. What strategies improve selectivity over structurally related compounds?

  • Fragment-based drug design : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce off-target binding .
  • Alanine scanning mutagenesis : Identify critical residues in target proteins for selective interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.